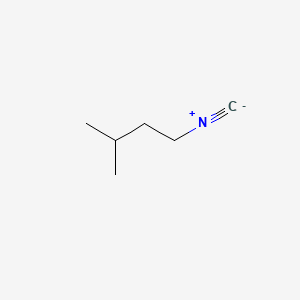![molecular formula C20H24N4O4 B1597592 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate CAS No. 5787-63-3](/img/no-structure.png)
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate, also known as DPI, is a chemical compound that has been widely used in scientific research for its unique properties. DPI is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in cell signaling pathways. In
科学研究应用
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit PKC activity in a dose-dependent manner and can be used to selectively block the activity of specific PKC isoforms. 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate has been used to study the role of PKC in cancer, inflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and disrupts the signaling pathways that rely on PKC activity. 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate has been shown to inhibit the activity of both conventional and novel PKC isoforms.
生化和生理效应
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by preventing the accumulation of beta-amyloid and alpha-synuclein, two proteins that are associated with Alzheimer's and Parkinson's diseases.
实验室实验的优点和局限性
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate is a potent and selective inhibitor of PKC, making it an ideal tool for studying the role of PKC in various cellular processes. However, its potency can also be a limitation, as high concentrations of 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate can lead to off-target effects. In addition, 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate is not cell-permeable and must be delivered to cells using transfection or microinjection methods.
未来方向
There are several potential future directions for research on 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate. One area of interest is the development of more potent and selective inhibitors of PKC that can overcome the limitations of 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate. Another area of interest is the use of 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate in combination with other drugs to enhance its therapeutic effects. Finally, the role of PKC in other diseases, such as diabetes and cardiovascular disease, could be explored using 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate as a tool for studying PKC signaling pathways.
In conclusion, 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate is a valuable tool for studying the role of PKC in various cellular processes. Its unique properties make it an ideal inhibitor of PKC, and its use in scientific research has led to important discoveries in the fields of cancer, inflammation, and neurodegenerative diseases. As research on PKC and its signaling pathways continues, 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate will likely remain an important tool for scientists studying these processes.
合成方法
The synthesis of 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate involves the reaction of 2,6-dimethoxy-4-bromoacetophenone with 4-pyridin-2-ylpiperazine in the presence of sodium hydride, followed by the addition of iminodiacetic acid and acetic anhydride. The final product is obtained through recrystallization from ethanol.
属性
CAS 编号 |
5787-63-3 |
|---|---|
产品名称 |
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate |
分子式 |
C20H24N4O4 |
分子量 |
384.4 g/mol |
IUPAC 名称 |
[2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C20H24N4O4/c1-15(25)28-20-17(26-2)12-16(13-18(20)27-3)14-22-24-10-8-23(9-11-24)19-6-4-5-7-21-19/h4-7,12-14H,8-11H2,1-3H3 |
InChI 键 |
CJZYBKWSYGEVCW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)C3=CC=CC=N3)OC |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)C3=CC=CC=N3)OC |
其他 CAS 编号 |
5787-63-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



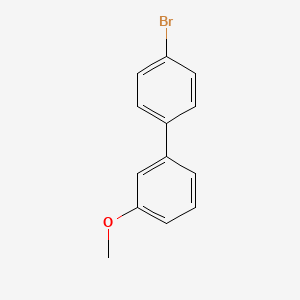
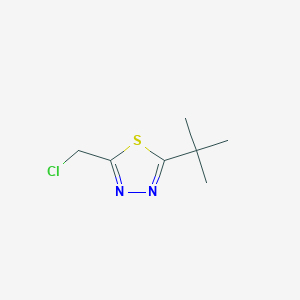
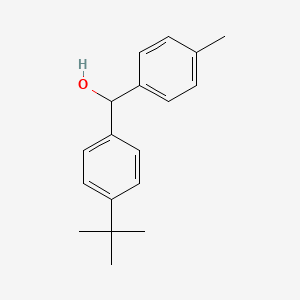
![4-Chloro-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B1597513.png)
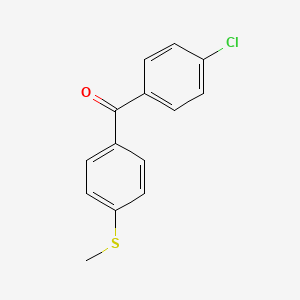
![[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597515.png)
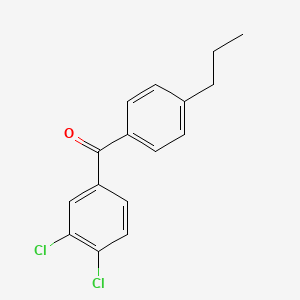
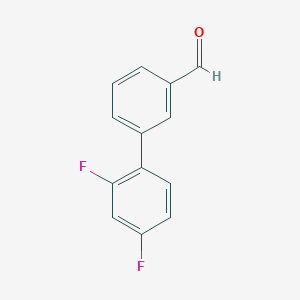
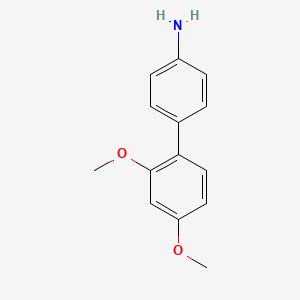
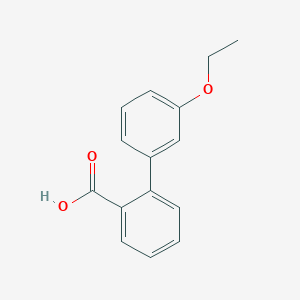
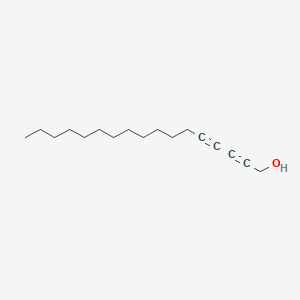
![2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1597526.png)
